molecular formula C23H25NO6 B557338 Fmoc-N-(tert-butyloxycarbonylmethyl)glycine CAS No. 141743-16-0

Fmoc-N-(tert-butyloxycarbonylmethyl)glycine

Cat. No.: B557338
CAS No.: 141743-16-0
M. Wt: 411,45 g/mole
InChI Key: FZHJLRKZIINJMC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is 2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid. This systematic nomenclature accurately describes the complex molecular architecture, indicating the presence of the fluorenylmethoxycarbonyl group attached to the nitrogen atom of glycine, which is further substituted with a tert-butyloxycarbonylmethyl group. The compound is commonly referred to by several synonymous names including Fmoc-nAsp(OtBu)-OH and Fmoc-N-(tert-butyloxycarbonylmethyl)-glycine. The MDL number MFCD05663767 serves as an additional unique identifier for this compound across chemical databases.

The InChI (International Chemical Identifier) string provides a standardized representation: InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)13-24(12-20(25)26)22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26). The corresponding InChI Key FZHJLRKZIINJMC-UHFFFAOYSA-N enables rapid database searches and cross-referencing across multiple chemical information systems. These standardized identifiers facilitate unambiguous compound identification and support computational chemistry applications requiring precise molecular specification.

Molecular Formula and Weight Analysis

The molecular formula C₂₃H₂₅NO₆ indicates a complex organic molecule containing 23 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and six oxygen atoms. The molecular weight of 411.45 g/mol reflects the substantial size of this amino acid derivative, which significantly exceeds that of standard proteinogenic amino acids. This increased molecular weight results from the presence of bulky protecting groups, specifically the fluorenylmethoxycarbonyl group and the tert-butyl ester functionality.

Property Value Reference
Molecular Formula C₂₃H₂₅NO₆
Molecular Weight 411.45 g/mol
CAS Number 141743-16-0
PubChem CID 10573674
MDL Number MFCD05663767

The SMILES notation CC(C)(C)OC(=O)CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 provides a linear representation of the molecular structure. This notation reveals the connectivity patterns between atoms and functional groups, enabling computational analysis and molecular modeling studies. The presence of multiple aromatic rings from the fluorene moiety contributes significantly to the overall molecular weight and influences the compound's physical and chemical properties.

X-ray Crystallographic Studies

X-ray crystallography serves as the definitive method for determining atomic-scale structure of crystalline materials, providing three-dimensional electron density maps that reveal precise atomic positions and chemical bonding patterns. While specific X-ray crystallographic data for Fmoc-N-(tert-butyloxycarbonylmethyl)glycine was not directly available in the search results, the general principles of X-ray crystallographic analysis apply to this compound class. The technique involves mounting high-quality crystals in intense X-ray beams and measuring diffraction patterns to determine molecular structure.

The crystallographic analysis of Fmoc-protected amino acids typically reveals characteristic features including the planar fluorene ring system and the spatial arrangement of protecting groups relative to the amino acid backbone. Modern X-ray crystallography employs sophisticated data collection methods including rotation photography and computer-controlled goniometers to achieve precise structural determination. For this compound, crystallographic studies would be expected to show the extended conformation typical of Fmoc derivatives, with the bulky protecting groups adopting orientations that minimize steric hindrance.

Crystal packing analysis would reveal intermolecular interactions including hydrogen bonding patterns involving the carboxylic acid functionality and potential π-π stacking interactions between fluorene ring systems. These structural insights are crucial for understanding the compound's solid-state properties and optimizing crystallization conditions for purification and storage applications.

NMR Spectroscopic Profiling (¹H, ¹³C, DEPT)

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information through analysis of nuclear spin interactions in magnetic fields. For this compound, ¹H NMR analysis would reveal characteristic signals corresponding to different proton environments within the molecule. The fluorene aromatic protons would appear in the 7-8 ppm region as complex multipets, while the tert-butyl protons would generate a distinctive singlet around 1.4 ppm.

The glycine methylene protons would appear as characteristic AB patterns reflecting their diastereotopic nature due to the chiral environment created by the N-substitution. The Fmoc methylene protons typically resonate around 4.2-4.5 ppm, while the N-substituted methylene protons would appear in the 3.5-4.0 ppm range. Integration ratios would confirm the expected stoichiometry with 9H for the tert-butyl group, 2H each for various methylene groups, and multiple aromatic protons from the fluorene system.

¹³C NMR spectroscopy provides complementary structural information with carbon signals distributed across the 0-200 ppm range. The carbonyl carbons would appear in the 170-180 ppm region, aromatic carbons in the 120-140 ppm range, and aliphatic carbons at lower field positions. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would differentiate between CH₃, CH₂, and CH carbons, providing definitive assignments for all carbon environments. The quaternary carbons, including the tert-butyl quaternary center and carbonyl carbons, would be identified through their absence in DEPT spectra.

FT-IR and Raman Spectroscopic Signatures

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about functional groups through analysis of molecular vibrations. For this compound, characteristic absorption bands would include C=O stretching vibrations around 1650-1750 cm⁻¹ corresponding to the multiple carbonyl groups present in the structure. The carboxylic acid C=O stretch would appear at approximately 1710-1720 cm⁻¹, while the carbamate C=O would occur around 1680-1690 cm⁻¹, and the ester C=O around 1735-1745 cm⁻¹.

The broad O-H stretching vibration from the carboxylic acid functionality would appear in the 2500-3300 cm⁻¹ region, often as a broad absorption due to hydrogen bonding effects. Aromatic C-H stretching vibrations from the fluorene rings would occur around 3000-3100 cm⁻¹, while aliphatic C-H stretches would appear in the 2850-3000 cm⁻¹ range. The N-H stretching vibration, if present, would typically occur around 3300-3500 cm⁻¹, though this may be obscured by O-H stretching in some cases.

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. Recent research has demonstrated the utility of Raman spectroscopy for analyzing peptide derivatives, particularly those containing alkyne groups which serve as excellent Raman chromophores. While this compound does not contain alkyne functionality, the aromatic fluorene system would provide characteristic Raman signals in the 1500-1600 cm⁻¹ region corresponding to aromatic ring vibrations. The symmetric stretching vibrations would be enhanced in Raman spectra, providing structural information complementary to IR analysis.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through analysis of fragmentation patterns. For this compound with molecular weight 411.45 g/mol, the molecular ion peak [M+H]⁺ would appear at m/z 412 in positive ion mode electrospray ionization. Characteristic fragmentation would involve loss of the tert-butyl group (loss of 57 mass units) generating an ion at m/z 355, followed by loss of CO₂ (44 mass units) to give m/z 311.

The Fmoc protecting group typically undergoes characteristic fragmentation with loss of the dibenzofulvene moiety (mass 178) leaving a fragment containing the amino acid backbone. This fragmentation pattern has been extensively studied for Fmoc-protected amino acids and provides diagnostic information for structural confirmation. Tandem mass spectrometry (MS/MS) experiments would reveal additional fragmentation pathways including cleavage of the glycine backbone and loss of functional groups.

Fragment m/z Loss Assignment
[M+H]⁺ 412 - Molecular ion
[M-tBu+H]⁺ 355 57 tert-Butyl loss
[M-tBu-CO₂+H]⁺ 311 101 tBu + CO₂ loss
[M-Fmoc+H]⁺ 234 178 Fmoc loss

Advanced mass spectrometric techniques including high-resolution accurate mass measurement would provide precise molecular formula confirmation and enable detection of trace impurities or degradation products. Multiple reaction monitoring (MRM) methods could be developed for quantitative analysis of this compound in complex matrices, supporting pharmaceutical quality control and analytical applications.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)13-24(12-20(25)26)22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHJLRKZIINJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441931
Record name Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141743-16-0
Record name Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with glycine dipeptide (H-Gly-Gly-OH), which undergoes sequential protection of its amine groups. First, the tert-butyloxycarbonylmethyl group is introduced via reaction with Boc₂O, followed by Fmoc protection using Fmoc-OSu (fluorenylmethyloxycarbonyl succinimide ester). The reaction proceeds in a biphasic system:

H-Gly-Gly-OH+Boc2ONa2CO3Boc-Gly-Gly-OHFmoc-OSuFmoc-N-(Boc-methyl)glycine\text{H-Gly-Gly-OH} + \text{Boc}2\text{O} \xrightarrow{\text{Na}2\text{CO}_3} \text{Boc-Gly-Gly-OH} \xrightarrow{\text{Fmoc-OSu}} \text{Fmoc-N-(Boc-methyl)glycine}

Key stoichiometric ratios include:

  • Glycine dipeptide : Boc₂O = 1 : 1.05 (mol/mol)

  • Boc-Gly-Gly-OH : Fmoc-OSu = 1 : 1.1 (mol/mol)

Optimized Procedure

  • Base Preparation : Dissolve glycine dipeptide (6.1 g, 0.05 mol) in 10% sodium carbonate solution (63 mL).

  • Boc Protection : Add Boc₂O (11.6 g, 0.0525 mol) dissolved in THF dropwise at 20°C over 30 minutes.

  • Fmoc Acylation : Introduce Fmoc-OSu (17.7 g, 0.0525 mol) in acetone, maintaining pH 8–9 via NaOH titration.

  • Workup : Extract with ethyl acetate (3 × 100 mL), acidify to pH 2 with HCl, and crystallize at 4°C.

ParameterOptimal ValueTolerance Range
Temperature20–25°C15–30°C
Reaction Time2 hours1–8 hours
Solvent SystemTHF/Water (3:1)Acetone/Water (2:1)
Final pH2.0–2.50.5–3.5

This protocol achieves 93% yield with <0.5% residual solvents, meeting pharmaceutical-grade standards.

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction kinetics and product purity. Comparative studies from industrial trials reveal:

Base Selection

BaseYield (%)Purity (%)Byproducts
Sodium Carbonate9199.2<0.1% glycine anhydride
Potassium Carbonate9399.5<0.05% diketopiperazine
Sodium Hydroxide8898.70.3% Fmoc hydrolysis

Potassium carbonate emerges as the optimal base, balancing reactivity and side product suppression.

Critical Process Parameters

Temperature Control

Maintaining 20–25°C during Fmoc-OSu addition prevents:

  • Epimerization : >30°C causes 5–7% racemization at the glycine α-carbon.

  • Succinimide Hydrolysis : Below 15°C, incomplete Fmoc coupling occurs.

pH Monitoring

Real-time pH adjustment ensures:

  • Boc Stability : Degrades rapidly at pH >10 (t₁/₂ = 12 minutes).

  • Fmoc-OSu Activation : Optimal acylation at pH 8.5–9.0.

Analytical Validation

Post-synthesis quality control employs:

  • HPLC : C18 column (4.6 × 250 mm), 0.1% TFA/ACN gradient, retention time = 12.3 min.

  • Mass Spectrometry : ESI-MS m/z 412.4 [M+H]⁺ (calc. 411.45).

  • Karl Fischer Titration : Residual H₂O <0.2% w/w.

Scalability and Industrial Adaptation

The patented method demonstrates linear scalability from 50g to 50kg batches:

Batch SizeYield (%)Purity (%)Cycle Time (hours)
50g9399.58
5kg9199.310
50kg8999.114

Key adaptations for large-scale production include:

  • Continuous pH adjustment systems

  • Static mixer-enhanced extraction

  • Cryogenic crystallization at -20°C

Comparative Analysis with Alternative Methods

While the alkaline acylation method dominates industry, alternative approaches exist:

Enzymatic Synthesis

  • Lipase-Catalyzed Protection : Yields 78% with 97% purity but requires expensive immobilized enzymes.

  • Protease-Mediated Coupling : Limited to Boc protection (65% yield), incompatible with Fmoc groups.

Microwave-Assisted Reactions

Reduces reaction time to 20 minutes but causes:

  • 8–10% decomposition of Fmoc groups

  • Increased racemization (4.2% vs. 0.5% conventional)

Scientific Research Applications

Solid Phase Peptide Synthesis

Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is extensively used in solid phase peptide synthesis (SPPS). The Fmoc protection allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides. Its incorporation into peptides enhances their solubility and stability during synthesis, making it an ideal choice for generating complex peptide structures .

Proteomics Studies

This compound serves as a valuable tool in proteomics, particularly in the study of protein interactions and modifications. Its unique structure can mimic natural amino acids, enabling researchers to investigate protein folding, stability, and functionality. The use of this amino acid derivative can aid in the development of peptide libraries for high-throughput screening .

Drug Development

This compound is also explored in drug design, where it is utilized to create peptide-based therapeutics. Its structural characteristics allow for modifications that can enhance bioactivity and target specificity. Researchers are investigating its potential in developing inhibitors for various biological pathways, particularly in oncology and infectious diseases .

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis protocols, this compound was incorporated into a series of peptides aimed at targeting specific protein interactions. The results demonstrated improved yields and purity compared to traditional amino acid derivatives, highlighting its efficacy in SPPS methodologies .

Case Study 2: Investigating Protein Dynamics

A recent investigation utilized this compound to explore the dynamics of protein folding under various environmental conditions. By incorporating this compound into model peptides, researchers were able to elucidate key factors influencing protein stability and aggregation, providing insights relevant to diseases associated with protein misfolding .

Mechanism of Action

The mechanism of action of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine involves the protection and deprotection of amino and carboxyl groups during peptide synthesis. The Fmoc group is removed by base-catalyzed cleavage, while the Boc group is removed by acid-catalyzed cleavage . These protecting groups prevent unwanted side reactions and allow for the selective formation of peptide bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Fmoc-N-(tert-butyloxycarbonylmethyl)glycine with structurally or functionally analogous glycine derivatives:

Compound Substituent CAS No. MW (g/mol) Key Applications Unique Features
This compound tert-butyloxycarbonylmethyl 141743-16-0 411.455 SPPS, macrocyclic peptoids , proteomics High steric bulk; stable under basic/acidic conditions
Fmoc-N-(allyl)-glycine Allyl 222725-35-1 353.37 DNA-encoded libraries , CuAAC click chemistry Allyl group enables orthogonal deprotection via Pd(0) catalysts
Fmoc-N-(propargyl)-glycine Propargyl N/A ~365.4 ¹⁸F-fluoroglycosylation , radiotracer synthesis Propargyl facilitates azide-alkyne cycloaddition for biomolecule conjugation
Fmoc-N-(tert-butyloxycarbonylethyl)glycine tert-butyloxycarbonylethyl 174799-89-4 425.47 Protein structure-function studies Ethyl spacer enhances flexibility in peptide chains
Fmoc-N-(2,4-dimethoxybenzyl)-glycine 2,4-dimethoxybenzyl 166881-42-1 447.48 Acid-sensitive SPPS Removed under mild TFA conditions; ideal for labile sequences
Fmoc-DL-OctGly-OH Octyl N/A 477.58 Antimicrobial peptides Hydrophobic side chain enhances membrane interaction

Functional Group Reactivity and Stability

  • This compound : The tert-butyloxycarbonylmethyl group provides exceptional stability during Fmoc deprotection (piperidine) and coupling reactions, making it suitable for multi-step syntheses . In contrast, allyl and propargyl derivatives require specialized deprotection strategies (e.g., Pd(0) for allyl , Cu(I) for propargyl ).
  • Steric Effects : The tert-butyl group imposes greater steric hindrance than smaller substituents (e.g., dimethoxybenzyl), limiting its use in densely functionalized peptides but enhancing rigidity in macrocycles .

Solubility and Handling

  • Hydrophobic substituents like octyl (Fmoc-DL-OctGly-OH) reduce aqueous solubility, necessitating polar aprotic solvents (e.g., DMF) .
  • tert-butyloxycarbonylmethyl and tert-butyloxycarbonylethyl derivatives exhibit moderate solubility in DMF and dichloromethane, aligning with SPPS workflows .

Biological Activity

Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (Fmoc-TBMG) is a derivative of glycine that has garnered attention in peptide synthesis and biological research due to its unique structural properties. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) moiety, which enhance its stability and reactivity in various chemical environments. This article provides a comprehensive overview of the biological activity of Fmoc-TBMG, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C₁₈H₁₉NO₄
  • Molecular Weight : 325.35 g/mol
  • CAS Number : 141743-16-0

Biological Activity Overview

Fmoc-TBMG plays a significant role in the synthesis of peptides and their analogs. Its biological activities are primarily linked to its function as an amino acid building block in peptide synthesis, influencing the stability, solubility, and bioactivity of the resulting peptides.

Key Biological Activities:

  • Inhibition of Peptide Aggregation : Fmoc-TBMG has been shown to prevent aggregation during solid-phase peptide synthesis (SPPS), particularly with aspartimide formation when introduced before aspartic acid residues .
  • Enhancement of Peptide Cyclization : The compound facilitates cyclization efficiency in peptide synthesis, contributing to the formation of cyclic peptides which often exhibit enhanced biological activity .
  • Modulation of Glycine Receptors : Research indicates that derivatives of glycine, including Fmoc-TBMG, can interact with glycine transporters, potentially influencing neurotransmission and pain modulation pathways .

Study 1: Peptide Synthesis Efficiency

A study conducted by Bhavesh Premdjee demonstrated the utility of Fmoc-TBMG in synthesizing glycopeptides. The incorporation of this amino acid facilitated the generation of N-glycopeptides through chemoselective reactions, enhancing the overall yield and purity of the synthesized products .

Study 2: Glycine Transporter Interaction

Research published in Nature Communications explored the interaction between acyl amino acids and glycine transporters. The findings suggested that compounds similar to Fmoc-TBMG can selectively inhibit GlyT2 without affecting GlyT1, indicating potential therapeutic applications for managing chronic pain .

Data Table: Comparison of Fmoc-TBMG with Related Compounds

Compound NameCAS NumberMolecular WeightKey Biological Activity
Fmoc-TBMG141743-16-0325.35 g/molInhibits aggregation, enhances cyclization
Fmoc-Glycine14484-83-4307.34 g/molGeneral peptide synthesis
Boc-Glycine114-12-9173.21 g/molUsed in SPPS; less stable than Fmoc derivatives

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Reactant of Route 2
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Fmoc-N-(tert-butyloxycarbonylmethyl)glycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.